molecular formula C9H10Cl2N4O B14519361 N-Carbamoyl-N'-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide CAS No. 62577-57-5

N-Carbamoyl-N'-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide

Cat. No.: B14519361
CAS No.: 62577-57-5
M. Wt: 261.10 g/mol
InChI Key: ABULZRMDGCADLI-UHFFFAOYSA-N
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Description

N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide is a chemical compound known for its unique structure and properties It contains a carbamoyl group, a dichlorophenyl group, and a methylmethanehydrazonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide typically involves the reaction of 2,6-dichloroaniline with methyl isocyanate, followed by the addition of hydrazine hydrate. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Carbamoyl-N’-(2,6-dichlorophenyl)-N-methylmethanehydrazonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both carbamoyl and hydrazonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

62577-57-5

Molecular Formula

C9H10Cl2N4O

Molecular Weight

261.10 g/mol

IUPAC Name

1-[[(2,6-dichlorophenyl)hydrazinylidene]methyl]-1-methylurea

InChI

InChI=1S/C9H10Cl2N4O/c1-15(9(12)16)5-13-14-8-6(10)3-2-4-7(8)11/h2-5,14H,1H3,(H2,12,16)

InChI Key

ABULZRMDGCADLI-UHFFFAOYSA-N

Canonical SMILES

CN(C=NNC1=C(C=CC=C1Cl)Cl)C(=O)N

Origin of Product

United States

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